Cyclooct-4-en-1-yl formate
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Overview
Description
Cyclooct-4-en-1-yl formate is an organic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.206 g/mol It is characterized by a cyclooctene ring with a formate ester functional group
Preparation Methods
Cyclooct-4-en-1-yl formate can be synthesized through several methods. One common synthetic route involves the reaction of cyclooct-4-en-1-ol with formic acid or formic anhydride under appropriate conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
Cyclooct-4-en-1-yl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclooct-4-en-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield cyclooct-4-en-1-ol using reducing agents like lithium aluminum hydride.
Substitution: The formate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to achieve the desired products .
Scientific Research Applications
Cyclooct-4-en-1-yl formate has several scientific research applications:
Mechanism of Action
The mechanism of action of cyclooct-4-en-1-yl formate involves its interaction with specific molecular targets and pathways. In bioorthogonal chemistry, it reacts with tetrazines through a rapid and selective ligation process, enabling the labeling of biomolecules without interfering with their natural functions . This reaction is facilitated by the strained conformation of the cyclooctene ring, which enhances its reactivity .
Comparison with Similar Compounds
Cyclooct-4-en-1-yl formate can be compared with similar compounds such as:
Cyclooct-4-en-1-ol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Cyclooct-4-en-1-one: An oxidation product of this compound, it is used in various organic synthesis applications.
Cyclooct-4-en-1-yl acetate: Another ester derivative, it is used in fragrance formulations and has distinct odor characteristics.
This compound is unique due to its specific reactivity and applications in bioorthogonal chemistry, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
80638-10-4 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] formate |
InChI |
InChI=1S/C9H14O2/c10-8-11-9-6-4-2-1-3-5-7-9/h1-2,8-9H,3-7H2/b2-1- |
InChI Key |
MOODCRUVWQJONR-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC=O |
Canonical SMILES |
C1CC=CCCC(C1)OC=O |
Origin of Product |
United States |
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